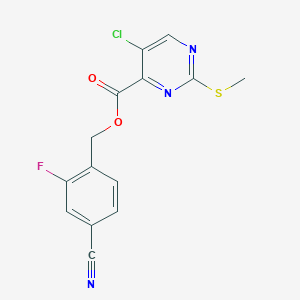![molecular formula C31H35N3O5S B2384901 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide CAS No. 899940-64-8](/img/structure/B2384901.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide is a useful research compound. Its molecular formula is C31H35N3O5S and its molecular weight is 561.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of thieno[2,3-d]pyrimidines, including structures related to the specified compound, has been explored for their potential as antitumor and antioxidant agents. Studies have shown that certain derivatives exhibit high inhibition of Hep-G2 cell growth, highlighting their promise as specific antitumor agents against Hep-G2 cells with significant efficacy (Aly et al., 2010) source.
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials has demonstrated good antibacterial and antifungal activities. These compounds have been synthesized as antimicrobial agents, showing potential comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012) source.
Anticancer Drug Synthesis
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound synthesized through a related process, has shown potential as an anticancer drug. Its anticancer activity was confirmed by in silico modeling, targeting the VEGFr receptor, indicating its utility in the development of new anticancer therapies (Sharma et al., 2018) source.
Anti-HIV-1 Activity
The synthesis of new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one has been explored for their anti-HIV-1 activity. Derivatives containing various substituents at positions 5 and 6 of the pyrimidine ring showed virus-inhibiting properties in vitro against type 1 human immunodeficiency virus, highlighting their potential in HIV-1 treatment strategies (Novikov et al., 2004) source.
Synthesis Techniques and Molecular Docking
Studies on the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothiocyanates) under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines have contributed to the development of novel synthesis techniques. This research also involves molecular docking analysis to assess the potential anticancer properties of the synthesized compounds, providing a foundation for further drug development (Davoodnia et al., 2009) source.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O5S/c1-19-10-12-22(16-20(19)2)34-29(36)28-23-8-6-5-7-9-26(23)40-30(28)33(31(34)37)18-27(35)32-15-14-21-11-13-24(38-3)25(17-21)39-4/h10-13,16-17H,5-9,14-15,18H2,1-4H3,(H,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGAYHIABKUMKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC5=C3CCCCC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
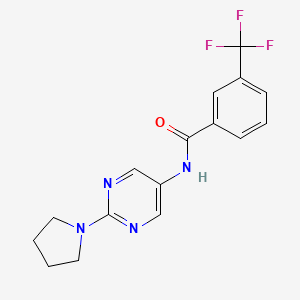
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384821.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)

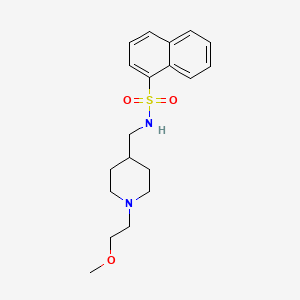
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)
![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)
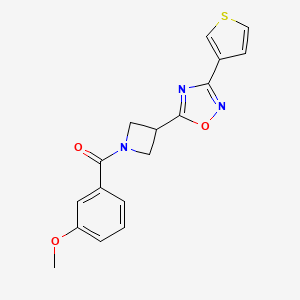

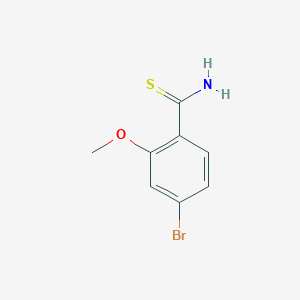
![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)
![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)
![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)
